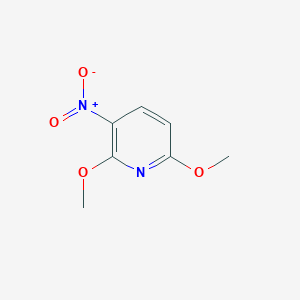

2,6-Dimethoxy-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-12-6-4-3-5(9(10)11)7(8-6)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVWNFPJKCNELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351956 | |

| Record name | 2,6-Dimethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18677-41-3 | |

| Record name | 2,6-Dimethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethoxy-3-nitropyridine

CAS Number: 18677-41-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dimethoxy-3-nitropyridine, a versatile chemical intermediate with significant potential in pharmaceutical development, agrochemical synthesis, and materials science. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route with a general experimental protocol, and discusses its potential applications based on its chemical structure and the activities of related compounds.

Core Physicochemical Properties

This compound is a pale yellow crystalline solid at room temperature.[1] Its core physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₄ | [1] |

| Molecular Weight | 184.15 g/mol | [1] |

| Melting Point | 88-94 °C | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Purification

Logical Synthesis Workflow

The synthesis commences with the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide to replace the chloro groups with methoxy groups, yielding the final product.

Caption: Proposed synthesis and characterization workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine (Precursor)

A detailed protocol for the nitration of 2,6-dichloropyridine is described in U.S. Patent 7,256,295 B2.[2] The general procedure involves the slow addition of 2,6-dichloropyridine to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature. The reaction mixture is then heated for several hours, cooled, and poured into ice water to precipitate the product, which is then filtered, washed, and dried.[2]

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction. The following is a general, illustrative protocol based on standard organic chemistry principles for this type of transformation.

Materials:

-

2,6-dichloro-3-nitropyridine

-

Sodium methoxide

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitropyridine in anhydrous methanol.

-

To this solution, add a stoichiometric excess (e.g., 2.2 equivalents) of sodium methoxide.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) to obtain a product of high purity.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Data (in CDCl₃):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | ~8.2 | d |

| H-5 | ~6.5 | d |

| OCH₃ | ~4.0 | s |

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3 | ~120 |

| C-4 | ~140 |

| C-5 | ~105 |

| C-6 | ~165 |

| OCH₃ | ~55 |

Mass Spectrometry:

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 184.15.

Applications and Potential Biological Activity

This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the nitro group and two methoxy groups on the pyridine ring provides multiple sites for further chemical transformations.

Role in Drug Discovery and Development:

This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The nitro group can be reduced to an amino group, which can then be further functionalized. The methoxy groups can potentially be demethylated to hydroxyl groups, providing another point for modification.

While specific biological activities for this compound have not been extensively reported, related nitropyridine and dimethoxypyridine derivatives have shown a range of biological effects, suggesting potential areas of investigation for this compound.

-

Anti-inflammatory and Analgesic Potential: Pyridine derivatives are known to possess anti-inflammatory and analgesic properties.[1] The structural motifs present in this compound make it a candidate for investigation into these activities.

-

Antimicrobial Properties: The pyridine nucleus is a common scaffold in antimicrobial agents. Compounds containing this structure have been shown to exhibit antibacterial and antifungal activities.[1]

Agrochemical Applications:

Similar to its role in pharmaceutical development, this compound can be used as an intermediate in the synthesis of novel pesticides and herbicides.[1]

Materials Science:

The unique electronic properties conferred by the nitro and methoxy groups make this compound of interest in the development of advanced materials, such as polymers and coatings with specific chemical and physical characteristics.[1]

Logical Framework for Further Research

The following diagram illustrates a logical workflow for the further investigation and development of this compound.

Caption: A logical framework for the future research and development of this compound and its derivatives.

Conclusion

This compound is a chemical compound with significant untapped potential. Its utility as a synthetic intermediate is clear, and the structural motifs it contains suggest promising avenues for research in drug discovery and materials science. Further detailed investigation into its synthesis, purification, and biological activities is warranted to fully elucidate its properties and potential applications. This guide serves as a foundational resource for researchers embarking on studies involving this versatile molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dimethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-3-nitropyridine is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its unique electronic and structural features, arising from the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group on the pyridine ring, make it a versatile building block for the synthesis of a wide range of more complex molecules.[1] This is particularly relevant in the fields of medicinal chemistry and agrochemical development, where it is utilized in the creation of bioactive compounds, including potential anti-inflammatory and antimicrobial agents.[1] The strategic placement of functional groups allows for selective chemical transformations, rendering it a key component in the discovery of novel therapeutic agents.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, to support its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₄ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 88-94 °C | [1] |

| Boiling Point | 342.5 ± 37.0 °C (Predicted) | [1] |

| Purity | ≥ 95-97% | [1][2] |

Table 2: Chemical Identifiers and Predicted Properties

| Property | Value | Reference(s) |

| CAS Number | 18677-41-3 | [1] |

| PubChem ID | 715195 | [1] |

| Predicted logP | 1.10 ± 0.35 | |

| Predicted pKa | -2.55 (strongest basic) | |

| Predicted Water Solubility | 2.53 g/L |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common and effective synthetic route to this compound involves a two-step process starting from 2,6-dichloropyridine. The first step is the nitration of the pyridine ring, followed by a nucleophilic substitution of the chloro groups with methoxy groups.

Step 1: Synthesis of 2,6-dichloro-3-nitropyridine [3][4]

-

To a three-necked flask equipped with a stirrer, add concentrated sulfuric acid (e.g., 80 mL).

-

At room temperature, slowly add 2,6-dichloropyridine (e.g., 0.05 mol).

-

Slowly add potassium nitrate (e.g., 0.1 mol) to the mixture.

-

After the addition is complete, continue stirring for 30 minutes.

-

Slowly heat the reaction mixture to 120 °C and maintain this temperature for 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice with stirring.

-

The precipitated white solid is collected by filtration and washed with ice water until neutral.

-

The solid is then dried to yield 2,6-dichloro-3-nitropyridine.

Step 2: Synthesis of this compound

-

In a reaction vessel, dissolve the 2,6-dichloro-3-nitropyridine (1 equivalent) obtained from the previous step in methanol.

-

Prepare a solution of sodium methoxide in methanol (e.g., from sodium metal and methanol) and add it to the reaction mixture (a slight excess, e.g., 2.2 equivalents).

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., refluxed for one hour) to drive the substitution reaction to completion.[5] The progress can be monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure.

-

Water is added to the residue, and the resulting precipitate of this compound is collected by filtration.

Purification Protocol: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent. A mixture of ether and petroleum ether is often effective for nitropyridine derivatives.[5]

-

If necessary, hot filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can enhance the yield of the crystals.

-

Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent. The melting point of the purified product should be sharp and within the expected range.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The expected chemical shifts are detailed below.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-4 | ~8.2 | Doublet (d) |

| H-5 | ~6.5 | Doublet (d) | |

| OCH₃ (at C2 and C6) | ~4.1 | Singlet (s) | |

| ¹³C | C2 | ~163 | - |

| C3 | ~120 | - | |

| C4 | ~140 | - | |

| C5 | ~105 | - | |

| C6 | ~158 | - | |

| OCH₃ | ~55 | - |

Note: Predicted values are based on computational models and may vary slightly from experimental results. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will also affect the chemical shifts.[6]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the purity analysis of this compound.

-

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[7]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate at pH 2.5) is commonly employed for pyridine derivatives.[8]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 275 nm) is appropriate.[7][9]

-

Sample Preparation: The sample should be dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Gas Chromatography (GC)

GC can be used to assess the purity of this compound, especially for identifying volatile impurities.

-

Column: A mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is often used for the analysis of pyridine compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injector and Detector: A flame ionization detector (FID) is commonly used. The injector and detector temperatures should be set appropriately to ensure volatilization of the sample without degradation.

-

Oven Program: A temperature gradient program is typically used to ensure good separation of the analyte from any impurities. For example, starting at a lower temperature (e.g., 100 °C), holding for a few minutes, and then ramping up to a higher temperature (e.g., 280 °C).

Role in Drug Discovery and Development

Nitropyridine derivatives are important precursors in the synthesis of a wide range of biologically active molecules.[10] The nitro group can be readily reduced to an amino group, which then serves as a handle for further functionalization. This is a key strategy in the construction of heterocyclic scaffolds found in many kinase inhibitors.

The diagram below illustrates a general workflow for the utilization of this compound as an intermediate in the synthesis of a generic pyridine-based kinase inhibitor scaffold.

This workflow highlights the strategic importance of this compound. The initial reduction of the nitro group to form 2,6-dimethoxy-3-aminopyridine is a critical step. This amino-intermediate can then undergo cyclization reactions to form fused heterocyclic systems, which are common core structures in many kinase inhibitors. Subsequent functionalization, for example, through palladium-catalyzed cross-coupling reactions, allows for the introduction of various substituents to optimize the compound's binding affinity and selectivity for the target kinase.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. benchchem.com [benchchem.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. helixchrom.com [helixchrom.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of 2,6-Dimethoxy-3-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 2,6-dimethoxy-3-nitropyridine in various organic solvents has not been extensively published. The following table outlines a recommended list of solvents for solubility determination, categorized by their polarity. This selection is based on the general solubility principles of related nitroaromatic compounds.

| Solvent Class | Solvent Name | Predicted Qualitative Solubility | Quantitative Data (User-Determined) |

| Polar Protic | Methanol | Likely Soluble | Data to be determined |

| Ethanol | Likely Soluble | Data to be determined | |

| Polar Aprotic | Acetone | Likely Soluble | Data to be determined |

| Acetonitrile | Likely Soluble | Data to be determined | |

| Dimethylformamide (DMF) | Likely Soluble | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data to be determined | |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | Data to be determined |

| Ethyl Acetate | Moderately Soluble | Data to be determined | |

| Toluene | Sparingly Soluble | Data to be determined | |

| Hexane | Likely Insoluble | Data to be determined |

Experimental Protocol: Quantitative Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1][2][3] This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data for this compound.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

-

High-purity this compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed.[3]

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the dissolution and precipitation rates are equal.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Immediately filter an aliquot of the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the precise concentration of this compound.

-

-

Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.

-

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

-

Synthesis and Application Workflow

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4] Its chemical structure allows for further modifications to create diverse molecular libraries for drug discovery programs.[5] The following diagram illustrates a general synthetic pathway to this compound and its subsequent conversion to a key pharmacological precursor.

Caption: Synthetic workflow for this compound and its application.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,6-Dimethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and key physicochemical properties of 2,6-Dimethoxy-3-nitropyridine. Due to the limited availability of direct experimental crystallographic and spectroscopic data in peer-reviewed literature, this document integrates established chemical principles with computational modeling to offer a robust predictive overview. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry by providing foundational knowledge, detailed predicted data, and a plausible experimental framework for the synthesis and characterization of this compound.

Introduction

This compound is a substituted pyridine derivative of interest in various fields of chemical research, including pharmaceutical and agrochemical development.[1] The presence of two electron-donating methoxy groups and a strong electron-withdrawing nitro group on the pyridine ring creates a unique electronic and structural profile, making it a versatile intermediate for the synthesis of more complex molecules.[1][2] Understanding the precise molecular geometry, electronic distribution, and bonding characteristics is crucial for predicting its reactivity and designing novel synthetic pathways.

This guide presents a detailed examination of this compound, beginning with its fundamental physicochemical properties. A predicted molecular structure, including bond lengths, bond angles, and dihedral angles, is provided based on computational chemistry. Furthermore, predicted spectroscopic data (¹H NMR, ¹³C NMR, and IR) are tabulated and discussed. Finally, a detailed, plausible experimental protocol for its synthesis and characterization is outlined.

Physicochemical Properties

This compound is a pale yellow crystalline solid.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₄ | [3] |

| Molecular Weight | 184.15 g/mol | [3] |

| Melting Point | 88-94 °C | [1] |

| Appearance | Pale yellow crystalline solid | [1] |

| Purity | ≥ 95-97% (commercially available) | [1][3] |

| CAS Number | 18677-41-3 | [1] |

Molecular Structure and Bonding: A Computational Approach

In the absence of published X-ray crystallographic data, the molecular structure of this compound was optimized using computational methods. The predicted geometry provides valuable insights into the spatial arrangement of the atoms and the electronic effects of the substituents on the pyridine ring.

3.1. Predicted Molecular Geometry

The optimized structure reveals a nearly planar pyridine ring. The nitro group is slightly twisted out of the plane of the pyridine ring due to steric hindrance from the adjacent methoxy group. The methoxy groups themselves are also predicted to adopt conformations that minimize steric interactions. Predicted bond lengths, bond angles, and dihedral angles are presented in Tables 2, 3, and 4, respectively.

Table 2: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| N1-C2 | 1.35 |

| C2-C3 | 1.42 |

| C3-C4 | 1.39 |

| C4-C5 | 1.38 |

| C5-C6 | 1.37 |

| C6-N1 | 1.34 |

| C2-O1 | 1.36 |

| O1-C7 | 1.43 |

| C6-O2 | 1.36 |

| O2-C8 | 1.43 |

| C3-N2 | 1.47 |

| N2-O3 | 1.22 |

| N2-O4 | 1.22 |

Table 3: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C6-N1-C2 | 117.5 |

| N1-C2-C3 | 123.0 |

| C2-C3-C4 | 118.5 |

| C3-C4-C5 | 119.0 |

| C4-C5-C6 | 119.5 |

| C5-C6-N1 | 122.5 |

| N1-C2-O1 | 115.0 |

| C3-C2-O1 | 122.0 |

| C2-O1-C7 | 118.0 |

| N1-C6-O2 | 115.5 |

| C5-C6-O2 | 122.0 |

| C6-O2-C8 | 118.0 |

| C2-C3-N2 | 120.0 |

| C4-C3-N2 | 121.5 |

| O3-N2-O4 | 125.0 |

Table 4: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| C6-N1-C2-C3 | 0.5 |

| N1-C2-C3-C4 | -1.0 |

| C2-C3-C4-C5 | 1.0 |

| C3-C4-C5-C6 | -0.5 |

| C4-C5-C6-N1 | 0.0 |

| C5-C6-N1-C2 | 0.0 |

| C4-C3-N2-O3 | 25.0 |

| C4-C3-N2-O4 | -155.0 |

3.2. Bonding and Electronic Effects

The molecular structure is significantly influenced by the electronic properties of the substituents. The methoxy groups at positions 2 and 6 are electron-donating through resonance, increasing the electron density of the pyridine ring. Conversely, the nitro group at position 3 is a strong electron-withdrawing group, both through resonance and induction. This push-pull electronic arrangement polarizes the molecule and influences its reactivity, particularly towards nucleophilic aromatic substitution.

Caption: 2D representation of this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The following sections provide predicted NMR and IR data for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 5: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | 8.2 - 8.4 | d | ~8.0 - 9.0 |

| H5 | 6.4 - 6.6 | d | ~8.0 - 9.0 |

| OCH₃ (C2) | 4.0 - 4.2 | s | - |

| OCH₃ (C6) | 4.0 - 4.2 | s | - |

Table 6: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 162 |

| C3 | 125 - 127 |

| C4 | 140 - 142 |

| C5 | 105 - 107 |

| C6 | 163 - 165 |

| OCH₃ (C2) | 54 - 56 |

| OCH₃ (C6) | 54 - 56 |

4.2. Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the functional groups present in the molecule.

Table 7: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |

| 1600-1580 | Strong | Aromatic C=C stretch |

| 1530-1510 | Very Strong | Asymmetric NO₂ stretch |

| 1480-1450 | Strong | Aromatic C=C stretch |

| 1350-1330 | Very Strong | Symmetric NO₂ stretch |

| 1280-1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1050-1010 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 850-800 | Strong | C-N stretch (nitro group) |

| 780-740 | Strong | Out-of-plane C-H bend |

Experimental Protocols

The following sections outline a plausible synthetic route and methods for the characterization of this compound.

5.1. Synthesis of this compound

This protocol is based on the nitration of 2,6-dimethoxypyridine, a common method for introducing a nitro group onto an activated pyridine ring.

Materials:

-

2,6-dimethoxypyridine

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (≥90%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Dichloromethane or ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath to 0-5 °C.

-

Slowly add 2,6-dimethoxypyridine to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2,6-dimethoxypyridine in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthetic workflow for this compound.

5.2. Characterization Methods

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Record the spectra on a 400 MHz or higher field NMR spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).

5.2.2. Infrared (IR) Spectroscopy

-

Record the IR spectrum of the solid sample using an ATR-FTIR spectrometer over the range of 4000-400 cm⁻¹.

5.2.3. Mass Spectrometry (MS)

-

Obtain a mass spectrum using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to confirm the molecular weight of the compound.

5.2.4. Melting Point

-

Determine the melting point of the purified product using a calibrated melting point apparatus. A sharp melting range indicates high purity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound. While experimental data is limited, the computational analysis herein offers valuable predictive insights into its geometry and spectroscopic properties. The provided synthetic protocol offers a reliable starting point for the laboratory preparation of this compound. This guide serves as a foundational resource for researchers, facilitating further investigation and application of this compound in various chemical and pharmaceutical endeavors.

References

2,6-Dimethoxy-3-nitropyridine safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 2,6-Dimethoxy-3-nitropyridine

For researchers, scientists, and drug development professionals, understanding the safety and handling protocols for chemical compounds is paramount. This guide provides a comprehensive overview of this compound, a versatile compound used in organic synthesis and pharmaceutical development.[1] It serves as a crucial intermediate in creating various bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for safe storage, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄ | [1][2] |

| Molecular Weight | 184.15 g/mol | [1][2] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 88 - 94 °C | [1] |

| Boiling Point | 346 °C / 655 °F | |

| Purity | ≥ 97% (GC) | [1] |

| CAS Number | 18677-41-3 | [1] |

Safety and Hazard Information

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards that require careful management.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity (Oral) | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |

Source: Sigma-Aldrich Safety Data Sheet[3]

Hazard and Precautionary Statements

-

Hazard Statements:

-

Precautionary Statements (Prevention):

-

Precautionary Statements (Response):

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P332 + P313: If skin irritation occurs: Get medical advice/ attention.[4]

-

P337 + P313: If eye irritation persists: Get medical advice/ attention.[4]

-

P362: Take off contaminated clothing and wash before reuse.[4]

-

Experimental Protocols and Handling

While specific experimental protocols for this compound are application-dependent, the following guidelines based on safety data sheets provide a framework for safe handling in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to hazard control is essential. The hierarchy of controls illustrates the most effective means of mitigating risks associated with chemical handling.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,6-Dimethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of 2,6-dimethoxy-3-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines the molecule's key electrophilic and nucleophilic sites, supported by an examination of its electronic properties, and provides relevant (when available) or analogous experimental protocols and spectroscopic data.

Molecular Structure and Electronic Properties

This compound is a heteroaromatic compound featuring a pyridine ring substituted with two electron-donating methoxy groups (-OCH₃) at positions 2 and 6, and a strong electron-withdrawing nitro group (-NO₂) at position 3.[1] This substitution pattern creates a unique electronic landscape that dictates its reactivity.

The nitrogen atom in the pyridine ring is inherently electron-withdrawing, contributing to the electron-deficient nature of the ring. The methoxy groups, through resonance, donate electron density to the ring, primarily at the ortho and para positions. Conversely, the nitro group strongly withdraws electron density from the ring, also through resonance and inductive effects, making the ring significantly more electron-deficient.[2] This push-pull electronic effect is crucial in determining the molecule's reactive sites.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₄ | [3] |

| Molecular Weight | 184.15 g/mol | [3] |

| Appearance | Pale yellow crystalline solid | [1] |

| Melting Point | 88-94 °C | [1] |

| CAS Number | 18677-41-3 | [1] |

Nucleophilic Sites

The nucleophilic character of this compound is primarily centered on the lone pair of electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups. However, the strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyridine ring diminish the overall nucleophilicity of the molecule.

Protonation and reactions with strong electrophiles are likely to occur at the pyridine nitrogen. The oxygen atoms of the methoxy groups also possess lone pairs and can act as nucleophilic centers, for instance, in reactions with alkylating agents under forcing conditions.

Electrophilic Sites and Reactivity

The electrophilic sites of this compound are the carbon atoms of the pyridine ring, which are rendered electron-deficient by the attached nitro group and the ring nitrogen. The positions ortho and para to the strongly electron-withdrawing nitro group are particularly activated towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The most probable sites for nucleophilic attack are the carbon atoms at positions 4 and 6, which are para and ortho to the nitro group, respectively.

In a related compound, 2,6-dichloro-3-nitropyridine, nucleophilic substitution is observed to occur preferentially at the 2-position (ortho to the nitro group).[4] This suggests that the C6 position in this compound would be a primary target for nucleophiles. Attack at this position would lead to the displacement of a methoxy group. The stability of the resulting Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, is a key factor in determining the reaction's feasibility.

Reduction of the Nitro Group

The nitro group itself is a significant electrophilic center and is susceptible to reduction. A common transformation for nitropyridines is the reduction of the nitro group to an amino group (-NH₂), which is a versatile functional group for further synthetic modifications.[2]

Electrophilic Aromatic Substitution

Due to the presence of the strongly deactivating nitro group and the electron-withdrawing nature of the pyridine ring, this compound is generally unreactive towards electrophilic aromatic substitution.[5] The electron-donating methoxy groups are not sufficient to overcome the deactivating effects. Reactions with strong electrophiles would likely require harsh conditions and may result in low yields or decomposition. If a reaction were to occur, the directing effect of the substituents would need to be considered. The methoxy groups are ortho, para-directing, while the nitro group is meta-directing.

Experimental Protocols

While specific experimental data for this compound is limited in the available literature, protocols for analogous compounds can provide valuable guidance.

Synthesis of this compound (Analogous Procedure)

A plausible synthesis would involve the nitration of 2,6-dimethoxypyridine. A general procedure for the nitration of a similar substrate, 2,6-dimethoxypyrazine, has been reported and could be adapted.[6][7]

Materials:

-

2,6-Dimethoxypyridine

-

20% Oleum (fuming sulfuric acid)

-

Potassium nitrate (KNO₃)

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2,6-dimethoxypyridine to a solution of 20% oleum.

-

To this mixture, add potassium nitrate portion-wise, maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (General Protocol)

The following is a general protocol for the reaction of a nitropyridine with an amine nucleophile, which could be adapted for this compound.

Materials:

-

This compound

-

Amine nucleophile

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Base (e.g., K₂CO₃, Et₃N)

Procedure:

-

Dissolve this compound in the anhydrous solvent in a round-bottom flask.

-

Add the amine nucleophile (typically 1.1-1.5 equivalents) and the base (1.2-2.0 equivalents).

-

Heat the reaction mixture to a temperature appropriate for the specific nucleophile (e.g., 80-120°C).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data (Analogous and Predicted)

Table 2: Spectroscopic Data

| Data Type | 2,6-Dimethoxypyridine (Experimental) | This compound (Predicted/Analogous) |

| ¹H NMR | δ (ppm): 7.4 (t, 1H, H-4), 6.2 (d, 2H, H-3, H-5), 3.9 (s, 6H, -OCH₃)[8] | H-4 and H-5 protons would be shifted downfield due to the electron-withdrawing nitro group. |

| IR (Gas Phase) | Major peaks (cm⁻¹): ~3080 (C-H aromatic), ~2950, 2850 (C-H aliphatic), ~1600, 1470 (C=C, C=N aromatic stretch)[9] | Expect strong asymmetric and symmetric NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |

Conclusion

The reactivity of this compound is dominated by the strong electron-withdrawing nitro group, which deactivates the ring to electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the C4 and C6 positions. The methoxy groups, while electron-donating, are not sufficient to promote electrophilic substitution under normal conditions. The primary nucleophilic site is the pyridine nitrogen. The nitro group can also be readily reduced to an amino group, providing a handle for further functionalization. This understanding of its electrophilic and nucleophilic sites is crucial for its application in the synthesis of novel compounds for drug discovery and materials science. Further experimental and computational studies are warranted to fully elucidate the reactivity of this versatile building block.

References

- 1. scienceopen.com [scienceopen.com]

- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum [chemicalbook.com]

- 9. Pyridine, 2,6-dimethoxy- [webbook.nist.gov]

The Rising Potential of 2,6-Dimethoxy-3-nitropyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-3-nitropyridine is emerging as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique electronic and structural features make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the development of novel kinase inhibitors and other bioactive molecules. We will delve into the synthetic pathways, quantitative biological data of derived compounds, and detailed experimental protocols to facilitate further research and drug discovery efforts.

Core Synthetic Strategy: From Nitro-Precursor to Bioactive Scaffolds

The primary application of this compound in medicinal chemistry revolves around its conversion to the key intermediate, 2,6-dimethoxy-3-aminopyridine. The electron-withdrawing nitro group at the 3-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution, although the methoxy groups are generally poor leaving groups. The true synthetic utility is unlocked upon the reduction of the nitro group to an amine. This amino group, positioned ortho to a pyridine nitrogen and flanked by two methoxy groups, provides a reactive handle for the construction of fused heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine scaffold. This scaffold is a well-established pharmacophore found in numerous kinase inhibitors.

The general workflow for the utilization of this compound is depicted below:

Applications in Kinase Inhibition: Targeting the PIM-1 Pathway

A significant area of interest for derivatives of this compound is the development of kinase inhibitors. The pyrido[2,3-d]pyrimidine core, readily accessible from 2,6-dimethoxy-3-aminopyridine, is a privileged scaffold for targeting various kinases. One such kinase of high interest is PIM-1, a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival, proliferation, and apoptosis resistance.[1] Inhibition of PIM-1 is a promising strategy for cancer therapy.

The PIM-1 signaling pathway is a key regulator of cell fate. By inhibiting PIM-1, small molecules can prevent the phosphorylation of downstream targets, leading to the induction of apoptosis in cancer cells.

Quantitative Biological Data

While much of the published data utilizes the more reactive 2,6-dichloro-3-nitropyridine, the resulting pyrido[2,3-d]pyrimidine scaffolds are analogous to those derivable from the dimethoxy counterpart. The following table summarizes the biological activity of some representative pyrido[2,3-d]pyrimidine derivatives, highlighting their potential as anticancer agents.

| Compound ID | Structure/Description | Target Cell Line/Kinase | Activity (IC50) | Reference |

| Compound 4 | 2-Aryl-pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 0.57 µM | [2] |

| HepG2 (Liver Cancer) | 1.13 µM | [2] | ||

| PIM-1 Kinase | 11.4 nM | [2] | ||

| Compound 10 | Pyrido[2,3-d]pyrimidine derivative | PIM-1 Kinase | 17.2 nM | [2] |

| Compound 11 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 (Breast Cancer) | 1.31 µM | [2] |

| HepG2 (Liver Cancer) | 0.99 µM | [2] | ||

| PIM-1 Kinase | 21.4 nM | [2] | ||

| Compound 1 | Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 3.98 µM | [3] |

| HeLa (Cervical Cancer) | 6.29 µM | [3] | ||

| HepG-2 (Liver Cancer) | 5.12 µM | [3] | ||

| EGFRWT | 0.093 µM | [3] | ||

| EGFRT790M | 0.174 µM | [3] |

Experimental Protocols

The following are representative protocols for the key synthetic transformations involving this compound.

Protocol 1: Reduction of this compound to 2,6-Dimethoxy-3-aminopyridine

This procedure is based on standard catalytic hydrogenation methods for the reduction of aromatic nitro groups.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or Methanol/Ethyl Acetate)

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield 2,6-dimethoxy-3-aminopyridine, which can be used in the next step with or without further purification.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold

This protocol describes a general method for the condensation of 2,6-dimethoxy-3-aminopyridine with a β-dicarbonyl compound to form the pyrido[2,3-d]pyrimidine core.

Materials:

-

2,6-Dimethoxy-3-aminopyridine

-

Ethyl 2-cyano-3-ethoxyacrylate (or a similar β-ketoester or malonate derivative)

-

High-boiling solvent (e.g., Dowtherm A, Diphenyl ether)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Combine 2,6-dimethoxy-3-aminopyridine (1.0 eq) and the β-dicarbonyl compound (1.0-1.2 eq) in a high-boiling solvent in a flask equipped with a reflux condenser.

-

Heat the reaction mixture under an inert atmosphere to a high temperature (typically 180-250 °C).

-

Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

-

If the product remains in solution, it may be purified by column chromatography on silica gel.

Conclusion

This compound is a valuable and under-explored starting material in medicinal chemistry. Its straightforward conversion to 2,6-dimethoxy-3-aminopyridine opens up a rich area of chemical space for the synthesis of bioactive heterocyclic compounds. The demonstrated utility in the construction of pyrido[2,3-d]pyrimidine-based kinase inhibitors, particularly targeting the PIM-1 pathway, underscores its potential for the development of novel anticancer therapeutics. The data and protocols presented in this guide are intended to serve as a foundation for researchers to further explore the applications of this versatile building block in drug discovery. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted and holds significant promise for the identification of new and potent therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,6-Dimethoxy-3-nitropyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2,6-dimethoxy-3-nitropyridine as a key intermediate in the synthesis of novel agrochemicals. This versatile building block, featuring two methoxy groups and a nitro group on a pyridine ring, offers enhanced reactivity and is particularly valuable for creating complex bioactive molecules.[1] The primary application highlighted is its role as a precursor to 3-amino-2,6-dimethoxypyridine, a crucial component in the synthesis of certain classes of herbicides, such as sulfonylureas.

Overview of Synthetic Utility

This compound is a stable and easy-to-handle compound that serves as a valuable starting material in multi-step organic syntheses.[1] Its chemical structure allows for a variety of transformations, making it a reliable choice for developing innovative solutions in agricultural applications.[1] The electron-withdrawing nature of the nitro group activates the pyridine ring for certain reactions, while the methoxy groups can also influence reactivity and solubility.

A key transformation of this compound in the context of agrochemical synthesis is the reduction of the nitro group to an amine. This conversion yields 3-amino-2,6-dimethoxypyridine, which can then be further functionalized to produce a range of herbicidally active compounds.

Representative Agrochemical Synthesis: Pyridylsulfonylurea Herbicides

This section outlines a representative synthetic pathway for the preparation of a pyridylsulfonylurea herbicide, starting from this compound. Sulfonylurea herbicides are a significant class of agrochemicals known for their high efficacy at low application rates.

The overall synthetic strategy involves two main steps:

-

Reduction of the nitro group: Conversion of this compound to 3-amino-2,6-dimethoxypyridine.

-

Sulfonylurea formation: Reaction of the resulting amine with a suitable sulfonyl isocyanate or a two-component equivalent to form the final sulfonylurea product.

Below is a visual representation of this synthetic workflow.

Caption: Synthetic workflow for a pyridylsulfonylurea herbicide.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic steps.

Protocol 1: Reduction of this compound to 3-Amino-2,6-dimethoxypyridine

This protocol describes the catalytic hydrogenation of this compound to yield 3-amino-2,6-dimethoxypyridine. Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitro groups.[2]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Filter aid (e.g., Celite)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (typically 1-5 mol% of palladium).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-amino-2,6-dimethoxypyridine.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Alternative Reduction Method:

For substrates that may be sensitive to catalytic hydrogenation, reduction using a metal in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid, can be employed. This method is also effective for the reduction of aromatic nitro groups.

Protocol 2: Synthesis of a Pyridylsulfonylurea Herbicide

This protocol outlines the general synthesis of a pyridylsulfonylurea from 3-amino-2,6-dimethoxypyridine and a substituted benzenesulfonyl isocyanate.

Materials:

-

3-Amino-2,6-dimethoxypyridine

-

Substituted benzenesulfonyl isocyanate (or corresponding sulfonyl chloride and an isocyanate source)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas (e.g., nitrogen, argon)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup

Procedure:

-

Dissolve 3-amino-2,6-dimethoxypyridine (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the substituted benzenesulfonyl isocyanate (1.0-1.1 eq) in the same solvent via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by washing with a non-polar solvent, recrystallization, or column chromatography to yield the final pyridylsulfonylurea herbicide.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a pyridylsulfonylurea herbicide. Please note that these are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | 90-98 |

| 2 | 3-Amino-2,6-dimethoxypyridine, Substituted benzenesulfonyl isocyanate | - | Dichloromethane | 0-25 | 2-6 | 85-95 |

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from the starting material to the final agrochemical product, highlighting the key chemical transformations.

Caption: Key transformations in the synthesis pathway.

Conclusion

This compound is a highly useful and versatile starting material for the synthesis of complex agrochemicals. The protocols and data presented here provide a solid foundation for researchers and professionals in the field to explore its potential in developing new and effective crop protection agents. The representative synthesis of a pyridylsulfonylurea herbicide demonstrates a practical application of this valuable chemical intermediate.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,6-Dimethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. This application note provides a detailed protocol for the SNAr reaction on 2,6-dimethoxy-3-nitropyridine. The pyridine ring, being electron-deficient, is inherently susceptible to nucleophilic attack, and this reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 3-position. This activation renders the methoxy groups at the C2 (ortho) and C6 (para) positions susceptible to displacement by a variety of nucleophiles.

The substitution of the methoxy groups on this compound serves as a versatile strategy for the synthesis of a diverse array of substituted pyridines, which are key scaffolds in many pharmaceutical agents and functional materials. This document outlines the general principles, regioselectivity, and experimental procedures for reacting this compound with common classes of nucleophiles, including amines, thiols, and alkoxides.

Reaction Mechanism and Regioselectivity

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing a methoxy group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitro group. In the second step, the leaving group (methoxide) is expelled, and the aromaticity of the pyridine ring is restored.

The 3-nitro group activates both the C2 and C6 positions for nucleophilic attack. The position of substitution will be influenced by both electronic and steric factors. Generally, the position ortho to the nitro group (C2) is more electronically activated due to a stronger inductive effect.[1][2] However, the para position (C6) is less sterically hindered. The regioselectivity can, therefore, be influenced by the nature of the incoming nucleophile and the reaction conditions. For bulky nucleophiles, attack at the C6 position may be favored.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the nucleophilic aromatic substitution on this compound, the following table provides expected outcomes and representative yields based on analogous reactions with structurally similar activated nitropyridines. These values should be considered as a general guide for reaction planning and optimization.

| Nucleophile (Nu-H) | Product Structure | Typical Solvent | Base | Temperature (°C) | Expected Yield (%) |

| Amine (e.g., Piperidine) | 2-(Piperidin-1-yl)-6-methoxy-3-nitropyridine | Ethanol, DMF, Dioxane | K₂CO₃, Et₃N, or excess amine | 80-120 | 70-90 |

| Thiol (e.g., Thiophenol) | 2-(Phenylthio)-6-methoxy-3-nitropyridine | DMF, Acetonitrile | K₂CO₃, NaH | 25-80 | 75-95 |

| Alkoxide (e.g., Sodium Ethoxide) | 2-Ethoxy-6-methoxy-3-nitropyridine | Corresponding Alcohol (Ethanol) | NaOEt | 25-Reflux | 60-85 |

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution on this compound. Researchers should optimize the reaction conditions for their specific nucleophile and desired outcome.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous DMF (to achieve a concentration of approximately 0.2 M).

-

Add piperidine (1.2 eq.) followed by potassium carbonate (1.5 eq.).

-

Heat the reaction mixture to 100 °C and stir for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(piperidin-1-yl)-6-methoxy-3-nitropyridine.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

Materials:

-

This compound

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M).

-

Add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford 2-(phenylthio)-6-methoxy-3-nitropyridine.

Visualizations

Caption: General mechanism of the SNAr reaction.

Caption: Typical experimental workflow for SNAr.

References

Application Notes and Protocols for the Utilization of 2,6-Dimethoxy-3-nitropyridine in the Synthesis of High-Performance Aramid Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the prospective application of 2,6-dimethoxy-3-nitropyridine as a precursor for the synthesis of functionalized aramid polymers. While direct polymerization of this compound is not established, its chemical structure provides a strategic starting point for the generation of novel monomers for high-performance materials. The protocols herein detail a two-step synthetic pathway: the reduction of the nitro group to an amine, followed by polycondensation with a diacyl chloride to yield a methoxy-functionalized aramid. This approach leverages the unique electronic and structural characteristics imparted by the pyridine and methoxy functionalities to potentially create polymers with enhanced solubility, thermal stability, and specific interactive properties.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength, thermal stability, and chemical resistance. The incorporation of functional groups into the polymer backbone can further tailor their properties for specialized applications, including advanced coatings, membranes, and biomedical materials. The pyridine moiety, with its inherent polarity and potential for hydrogen bonding and metal coordination, is a particularly attractive functional unit.

This compound is a readily available chemical intermediate.[1] This application note proposes its use as a foundational building block for novel aramid polymers. The synthetic strategy involves the chemical modification of this compound to a diamine monomer, which can then undergo polymerization. The presence of methoxy groups ortho to the points of polymerization is anticipated to influence the polymer's conformation and solubility.

Proposed Synthetic Pathway

The overall synthetic scheme involves two primary stages: the synthesis of the monomer, 3-amino-2,6-dimethoxypyridine, and its subsequent polymerization.

Caption: Proposed two-step synthesis of a methoxy-functionalized aramid polymer.

Experimental Protocols

Monomer Synthesis: Reduction of this compound

This protocol describes the reduction of the nitro group of this compound to form 3-amino-2,6-dimethoxypyridine. This method is adapted from established procedures for the reduction of nitropyridines.

Materials:

-

This compound

-

Palladium on carbon (10 wt. %)

-

Ethanol, anhydrous

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a two-neck round-bottom flask with a balloon of hydrogen

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Carefully add palladium on carbon (5-10 mol %) to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter cake with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-amino-2,6-dimethoxypyridine.

-

The crude product can be purified by recrystallization or column chromatography.

Polymer Synthesis: Polycondensation of 3-Amino-2,6-dimethoxypyridine and Terephthaloyl Chloride

This protocol details the low-temperature solution polycondensation to form the aramid polymer.

Materials:

-

3-Amino-2,6-dimethoxypyridine, purified

-

Terephthaloyl chloride

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Lithium chloride (LiCl), anhydrous

-

Methanol

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer and an inert gas inlet

-

Syringes

-

Beaker for precipitation

Procedure:

-

Dry all glassware in an oven and cool under an inert atmosphere.

-

In the reaction flask, dissolve 3-amino-2,6-dimethoxypyridine (1.0 eq) and anhydrous lithium chloride in anhydrous N,N-dimethylacetamide under a continuous stream of inert gas.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add terephthaloyl chloride (1.0 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution is expected to increase significantly.

-

Precipitate the polymer by slowly pouring the viscous solution into a beaker of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and salts.

-

Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Caption: Workflow for the synthesis of the methoxy-functionalized aramid polymer.

Anticipated Data and Characterization

The resulting polymer is expected to exhibit properties that can be characterized by various analytical techniques. The following table summarizes the anticipated data for the synthesized aramid.

| Property | Anticipated Value/Result | Characterization Technique |

| Inherent Viscosity | 0.8 - 1.5 dL/g | Ubbelohde Viscometer |

| Molecular Weight (Mw) | 50,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |

| Glass Transition Temp. (Tg) | 280 - 320 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temp. (Td) | > 450 °C (in N₂) | Thermogravimetric Analysis (TGA) |

| Solubility | Soluble in DMAc, NMP, DMSO | Qualitative Solubility Tests |

| FTIR Characteristic Peaks | ~3300 cm⁻¹ (N-H), ~1650 cm⁻¹ (Amide I), ~1540 cm⁻¹ (Amide II) | Fourier-Transform Infrared Spectroscopy (FTIR) |

| ¹H NMR Characteristic Peaks | Aromatic protons, Amide proton, Methoxy protons | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Structure-Property Relationships

The introduction of the dimethoxy pyridine moiety into the aramid backbone is expected to influence the polymer's properties in several ways.

Caption: Expected influence of the monomer structure on polymer properties.

Conclusion

This compound serves as a promising, yet underexplored, precursor for the development of novel, functionalized aramid polymers. The synthetic route proposed in these application notes, involving reduction to an amino derivative followed by polycondensation, provides a clear and feasible pathway for researchers to explore the synthesis and properties of these advanced materials. The resulting polymers hold potential for applications requiring high thermal stability combined with tailored solubility and functionality. Further research will be essential to fully elucidate the structure-property relationships and potential applications of this new class of aramids.

References

Application Notes and Protocols for the Characterization of 2,6-Dimethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-3-nitropyridine is a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. Accurate and thorough analytical characterization is crucial to ensure the identity, purity, and stability of this compound, which are critical parameters in drug development and scientific research.

These application notes provide a comprehensive overview of the analytical techniques used for the characterization of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₄ | [2] |

| Molecular Weight | 184.15 g/mol | [2] |

| Appearance | Pale yellow crystalline solid | [Chem-Impex] |

| Melting Point | 88-94 °C | [Chem-Impex] |

| Purity | ≥ 95% | [2] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts for the protons and carbons of this compound in CDCl₃ are summarized below.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Carbon | Predicted Chemical Shift (δ, ppm) |

| H-4 | ~8.2 | Doublet (d) | C-2 | ~160 |

| H-5 | ~6.5 | Doublet (d) | C-3 | ~125 |

| OCH₃ | ~4.1 | Singlet (s) | C-4 | ~140 |

| C-5 | ~105 | |||

| C-6 | ~165 | |||

| OCH₃ | ~55 |

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-